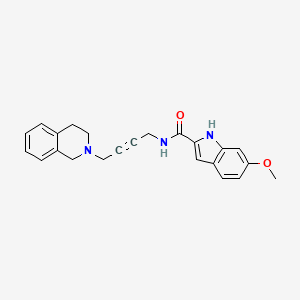
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-methoxy-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-methoxy-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C23H23N3O2 and its molecular weight is 373.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Negative Allosteric Modulation of Dopamine D2 Receptor : N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-methoxy-1H-indole-2-carboxamide is related to compounds that have been found to negatively modulate the binding of dopamine at the dopamine D2 receptor (D2R). This is particularly significant for the development of new pharmacological agents in the treatment of psychiatric and neurological disorders (Mistry et al., 2015).
Potential Antipsychotic Agents : Heterocyclic analogues of this compound have been evaluated as potential antipsychotic agents. They have shown binding affinity to dopamine and serotonin receptors and have demonstrated activity in animal models predictive of antipsychotic activity, making them potential candidates for further development in this area (Norman et al., 1996).
Weak Interactions in Barbituric Acid Derivatives : This compound is related to derivatives that have been studied for their ability to form steady intermolecular sandwich-like complexes, which are stabilized by weak hydrogen bonds and π–π stacking. This research is significant for understanding molecular interactions in organic chemistry (Khrustalev et al., 2008).
5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties : Derivatives of this compound have been identified as potent 5-HT6 receptor ligands, showing promise for their procognitive and antidepressant-like properties in animal studies. This could lead to new treatments for cognitive disorders and depression (Zajdel et al., 2016).
Synthesis and Evaluation of Estrogen Receptor Affinic Cytostatic Agents : Certain derivatives have been synthesized and tested for their cytostatic activity, particularly their binding affinities for the estrogen receptor. This research is important for developing new cancer treatments, especially for hormone-sensitive cancers (Ambros et al., 1988).
Cytotoxic Activities Against Gastrointestinal Cancer Cells : Alkaloids related to this compound have shown inhibitory activities against certain cancer cell lines, suggesting potential use in developing chemopreventive agents for gastrointestinal cancers (Qian & Yang, 2014).
Inhibition of Tubulin Polymerization for Cytostatic Activity : Research has shown that certain derivatives can inhibit tubulin polymerization, a mode of action for a class of cytostatics. This is key for developing new cancer therapies (Gastpar et al., 1998).
Novel Sigma-2 Receptor Probe : Some derivatives have been identified as potential probes for the sigma-2 receptor, significant for studying certain neurological disorders and developing new imaging techniques (Xu et al., 2005).
Propiedades
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-28-20-9-8-18-14-22(25-21(18)15-20)23(27)24-11-4-5-12-26-13-10-17-6-2-3-7-19(17)16-26/h2-3,6-9,14-15,25H,10-13,16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMKTJGDFHSKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC#CCN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
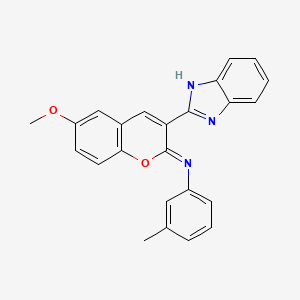
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2991958.png)
![[3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2991959.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2991961.png)
![Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate](/img/structure/B2991964.png)

![N-(2-chlorobenzyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991969.png)
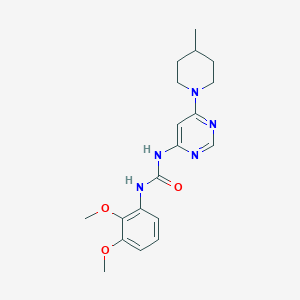

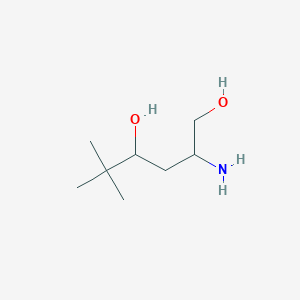
amine hydrobromide](/img/no-structure.png)

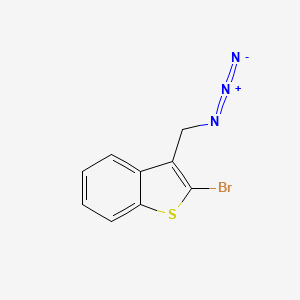
![3,7-Dibenzyl-10-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane](/img/structure/B2991978.png)
